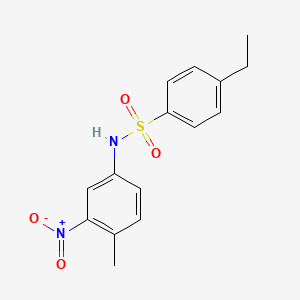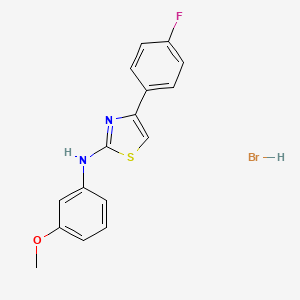![molecular formula C14H12F3NO2 B5188738 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide, also known as A-967079, is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by heat, protons, and capsaicin. It is expressed in nociceptive sensory neurons and plays a crucial role in pain sensation. A-967079 has been studied extensively for its potential therapeutic applications in pain management.
作用機序
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide acts by binding to the TRPV1 channel and preventing its activation by heat, protons, and capsaicin. It does not affect the basal activity of the channel or other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to be a competitive antagonist of TRPV1, with a binding affinity in the nanomolar range.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. It has also been shown to reduce thermal hyperalgesia and mechanical allodynia. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been shown to reduce the release of neuropeptides such as Substance P and CGRP, which are involved in nociceptive signaling. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to modulate the activity of ion channels and receptors involved in pain sensation, including TRPA1, P2X3, and NMDA receptors.
実験室実験の利点と制限
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has several advantages for lab experiments. It is a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. It has been extensively studied and characterized, with well-established protocols for its synthesis and use in experiments. However, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide also has some limitations. It is not suitable for studying the physiological effects of TRPV1 activation, as it completely blocks channel activity. It is also not suitable for studying the effects of other TRPV1 agonists, such as endocannabinoids and lipids.
将来の方向性
There are several future directions for the study of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and its potential therapeutic applications. One direction is the development of more selective TRPV1 antagonists that do not affect other ion channels. Another direction is the study of the role of TRPV1 in other physiological and pathological conditions, such as inflammation, cancer, and diabetes. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has also been shown to have potential applications in itch and cough, which are mediated by TRPV1 and other ion channels. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide and other TRPV1 antagonists.
合成法
The synthesis of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide involves a multi-step process. The starting material is 3-(trifluoromethyl)aniline, which is reacted with 2,4-dimethylfuran-3-carboxylic acid to form an amide intermediate. The amide is then cyclized to form the furamide product. The final product is purified by column chromatography and characterized by NMR and Mass Spectrometry.
科学的研究の応用
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used extensively in scientific research to study the TRPV1 channel and its role in pain sensation. It has been shown to be a potent and selective antagonist of TRPV1, with no significant activity against other ion channels. 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide has been used to study the physiological and biochemical effects of TRPV1 activation, including the release of neuropeptides and the modulation of nociceptive signaling pathways.
特性
IUPAC Name |
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-8-7-20-9(2)12(8)13(19)18-11-5-3-4-10(6-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNAIZUVTWCOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)
![2-[(2,4-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5188731.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)